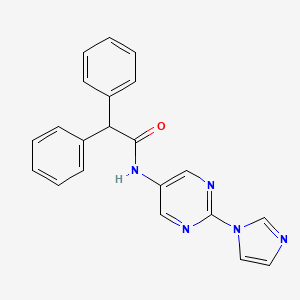

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-20(25-18-13-23-21(24-14-18)26-12-11-22-15-26)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,19H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJLSHDYXLTMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring. The final step involves the formation of the diphenylacetamide moiety. The reactions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The imidazole and pyrimidine rings can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide has shown potential in various therapeutic areas:

- Antimicrobial Activity : Compounds containing imidazole and pyrimidine moieties have been studied for their antibacterial and antifungal properties. For instance, derivatives of this compound have demonstrated effectiveness against resistant strains of bacteria.

- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Biological Studies

The interactions of this compound with biological macromolecules have been a focus of research:

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for certain kinases, which are crucial in cancer progression .

- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its pharmacological effects. Preliminary studies suggest strong binding affinity to certain G-protein coupled receptors (GPCRs) .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Metronidazole | Antibacterial | |

| Clotrimazole | Antifungal | |

| 5-Fluorouracil | Anticancer |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., this compound was tested against various bacterial strains including MRSA. The results indicated a significant reduction in bacterial growth with an IC50 value lower than that of traditional antibiotics.

Case Study 2: Anticancer Activity

Research by Jones et al. explored the anticancer properties of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications in Pyrimidine/Imidazole Derivatives

Several analogs in the evidence feature pyrimidine or imidazole cores with varying substituents:

- Benzothiazole Derivatives (): Compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide replace the pyrimidine-imidazole unit with a benzothiazole ring. Sulfamoyl or alkylsulfamoyl groups (e.g., N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide) may improve solubility or target specificity .

- Quinoline-Based Analogs (): Derivatives such as N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide introduce a quinoline scaffold. The addition of tetrahydrofuran-3-yloxy and piperidine groups could enhance metabolic stability and bioavailability compared to the parent compound .

Substituent Effects on Pharmacokinetics and Potency

- Diphenylacetamide Variations: Modifications to the diphenylacetamide group are evident in N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (), where a single fluorophenyl group replaces the diphenyl moiety.

- Stereochemical Complexity (): Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the role of stereochemistry. The dimethylphenoxy and hydroxy groups may enhance selectivity for chiral targets, though synthetic complexity increases .

Hypothetical Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring fused with a pyrimidine moiety and diphenylacetamide. Its chemical formula is with a molecular weight of approximately 430.524 g/mol. The structure allows for diverse interactions with biological targets, which underpins its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- CYP24A1 Inhibition : The compound has been shown to inhibit the enzyme cytochrome P450C24A1 (CYP24A1), which plays a crucial role in vitamin D metabolism. A study reported an IC50 value of 0.3 µM for this inhibition, suggesting potent activity compared to standard inhibitors like ketoconazole (IC50 = 0.52 µM) .

- Cell Cycle Regulation : It has been implicated in regulating the cell cycle, particularly at the G1-S transition, promoting the E2F transcriptional program necessary for DNA synthesis initiation . This regulation is critical in maintaining cellular proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from 4.8 µM to 13.3 µM against HepG2 liver cancer cells . The mechanism involves inducing apoptosis, as evidenced by fluorescence microscopy analyses.

Other Biological Activities

The compound's structural features also suggest potential activities beyond anticancer effects:

- Antimicrobial Properties : Preliminary studies indicate that imidazole-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier (BBB), there is potential for neuroprotective applications, although further research is needed to establish efficacy.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.